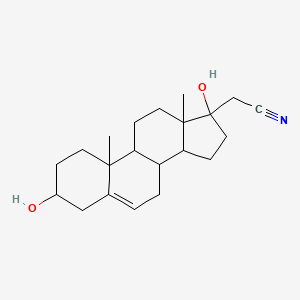
3,17-Dihydroxypregn-5-ene-21-nitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,17-Dihydroxypregn-5-ene-21-nitrile is a steroidal compound with significant importance in various scientific fields It is characterized by its unique structure, which includes hydroxyl groups at the 3rd and 17th positions and a nitrile group at the 21st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,17-Dihydroxypregn-5-ene-21-nitrile typically involves multiple steps, starting from readily available steroidal precursors. One common method includes the hydroxylation of pregnenolone derivatives at the 3rd and 17th positions, followed by the introduction of the nitrile group at the 21st position. The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective hydroxylation and nitrile formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as crystallization and chromatography to isolate the desired compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
3,17-Dihydroxypregn-5-ene-21-nitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acid anhydrides are used for substitution reactions.
Major Products
Oxidation: Formation of 3,17-diketopregn-5-ene-21-nitrile.
Reduction: Formation of 3,17-dihydroxypregn-5-ene-21-amine.
Substitution: Formation of 3,17-dialkoxypregn-5-ene-21-nitrile.
Aplicaciones Científicas De Investigación
3,17-Dihydroxypregn-5-ene-21-nitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3,17-Dihydroxypregn-5-ene-21-nitrile involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating gene expression and influencing cellular functions. The hydroxyl and nitrile groups play crucial roles in its binding affinity and activity, affecting various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
3,17-Dihydroxypregn-5-en-20-one: Similar structure but lacks the nitrile group at the 21st position.
17-Hydroxypregnenolone: Contains a hydroxyl group at the 17th position but differs in other functional groups.
Pregn-4-ene-3,20-dione: Lacks hydroxyl groups at the 3rd and 17th positions and has different functional groups.
Uniqueness
3,17-Dihydroxypregn-5-ene-21-nitrile is unique due to the presence of both hydroxyl groups and a nitrile group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
38394-65-9 |
|---|---|
Fórmula molecular |
C21H31NO2 |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
2-(3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)acetonitrile |
InChI |
InChI=1S/C21H31NO2/c1-19-8-5-15(23)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20,24)11-12-22/h3,15-18,23-24H,4-11,13H2,1-2H3 |
Clave InChI |
PVJTWKXCNGTZRG-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(CC#N)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


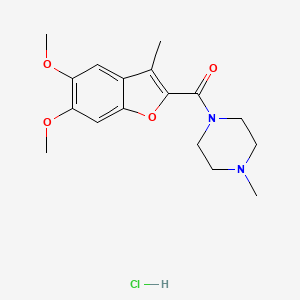
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)
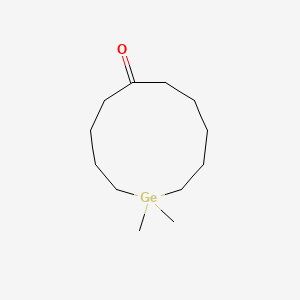

![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
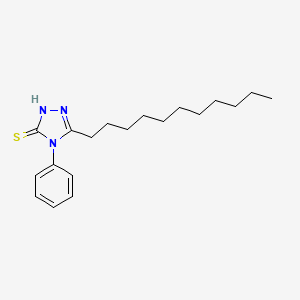
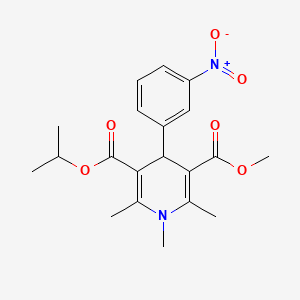
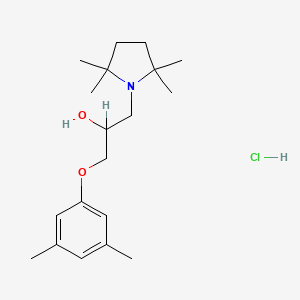
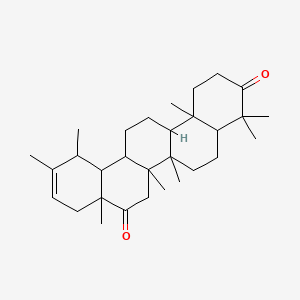
![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
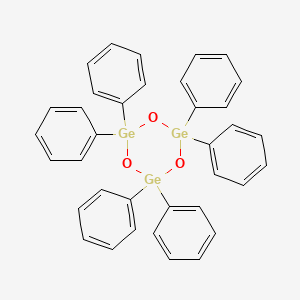
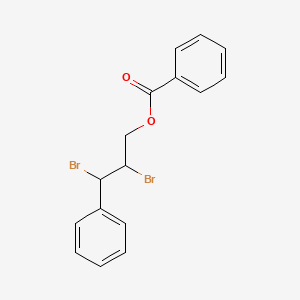
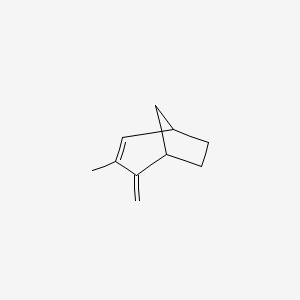
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)
